Cas no 858760-05-1 (3-(4-methoxyphenyl)-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one)

3-(4-Methoxyphenyl)-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one is a synthetic flavonoid derivative characterized by its chromen-4-one core structure, functionalized with a 4-methoxyphenyl group at the 3-position and a phenacyloxy moiety at the 7-position. This compound exhibits potential as an intermediate in organic synthesis, particularly in the development of bioactive molecules due to its modular structure, which allows for further derivatization. The methoxy and carbonyl functionalities enhance its reactivity in coupling reactions, while the conjugated system may contribute to photophysical properties. Its well-defined molecular architecture makes it suitable for applications in medicinal chemistry and materials science, where precise structural control is critical.
3-(4-methoxyphenyl)-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one structure
858760-05-1 structure
Product name:3-(4-methoxyphenyl)-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one
CAS No:858760-05-1
MF:C24H18O5
MW:386.396727085114
CID:5420318

3-(4-methoxyphenyl)-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one Chemical and Physical Properties

Names and Identifiers

    • 3-(4-methoxyphenyl)-7-phenacyloxychromen-4-one
    • 3-(4-methoxyphenyl)-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one
    • Inchi: 1S/C24H18O5/c1-27-18-9-7-16(8-10-18)21-14-29-23-13-19(11-12-20(23)24(21)26)28-15-22(25)17-5-3-2-4-6-17/h2-14H,15H2,1H3
    • InChI Key: UZWRXYKNZYKZES-UHFFFAOYSA-N
    • SMILES: C1OC2=C(C=CC(OCC(C3=CC=CC=C3)=O)=C2)C(=O)C=1C1=CC=C(OC)C=C1

3-(4-methoxyphenyl)-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F3385-2913-5μmol
3-(4-methoxyphenyl)-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one
858760-05-1
5μmol
$63.0 2023-09-11
Life Chemicals
F3385-2913-20μmol
3-(4-methoxyphenyl)-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one
858760-05-1
20μmol
$79.0 2023-09-11
Life Chemicals
F3385-2913-25mg
3-(4-methoxyphenyl)-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one
858760-05-1
25mg
$109.0 2023-09-11
Life Chemicals
F3385-2913-2μmol
3-(4-methoxyphenyl)-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one
858760-05-1
2μmol
$57.0 2023-09-11
Life Chemicals
F3385-2913-5mg
3-(4-methoxyphenyl)-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one
858760-05-1
5mg
$69.0 2023-09-11
Life Chemicals
F3385-2913-10μmol
3-(4-methoxyphenyl)-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one
858760-05-1
10μmol
$69.0 2023-09-11
Life Chemicals
F3385-2913-3mg
3-(4-methoxyphenyl)-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one
858760-05-1
3mg
$63.0 2023-09-11
Life Chemicals
F3385-2913-15mg
3-(4-methoxyphenyl)-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one
858760-05-1
15mg
$89.0 2023-09-11
Life Chemicals
F3385-2913-75mg
3-(4-methoxyphenyl)-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one
858760-05-1
75mg
$208.0 2023-09-11
Life Chemicals
F3385-2913-2mg
3-(4-methoxyphenyl)-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one
858760-05-1
2mg
$59.0 2023-09-11

Additional information on 3-(4-methoxyphenyl)-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one

Introduction to 3-(4-methoxyphenyl)-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one (CAS No. 858760-05-1)

The compound 3-(4-methoxyphenyl)-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one, identified by its CAS number 858760-05-1, is a structurally complex molecule that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This chromenone derivative exhibits a unique framework consisting of a chromenone core substituted with a 4-methoxyphenyl group at the 3-position and a 2-oxo-2-phenylethoxy group at the 7-position. Such structural features make it a promising candidate for further exploration in drug discovery and therapeutic applications.

Chromenone derivatives are well-known for their diverse biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. The presence of the 4-methoxyphenyl moiety in this compound likely contributes to its ability to interact with various biological targets, while the 2-oxo-2-phenylethoxy group may enhance its metabolic stability and bioavailability. These characteristics make it an intriguing subject for medicinal chemists seeking to develop novel therapeutic agents.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the potential pharmacokinetic properties of this compound with greater accuracy. Studies suggest that the 3-(4-methoxyphenyl)-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one may exhibit favorable solubility and metabolic profiles, which are critical factors for drug efficacy and safety. These predictions are supported by experimental data from preliminary pharmacokinetic studies, which indicate that the compound demonstrates reasonable oral bioavailability in animal models.

The synthesis of this chromenone derivative involves multi-step organic reactions, requiring precise control over reaction conditions to ensure high yield and purity. The 4-methoxyphenyl group is typically introduced via methylation or etherification reactions, while the 2-oxo-2-phenylethoxy moiety is often incorporated through condensation or cyclization processes. Advanced synthetic techniques, such as transition-metal-catalyzed cross-coupling reactions, have been employed to streamline these synthetic pathways, improving efficiency and scalability.

In vitro studies have begun to uncover the potential biological activities of 3-(4-methoxyphenyl)-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one. Initial screening assays have revealed promising anti-inflammatory effects, suggesting that this compound may modulate key inflammatory pathways such as NFκB and MAPK. Additionally, preliminary cytotoxicity assays indicate that the compound exhibits selective toxicity toward certain cancer cell lines, making it a potential candidate for further development as an anticancer agent.

The chromenone core of this molecule is known to exhibit significant antioxidant properties, which are attributed to its ability to scavenge free radicals and inhibit oxidative stress. This property is particularly relevant in the context of chronic diseases such as diabetes, neurodegenerative disorders, and cardiovascular diseases, where oxidative stress plays a critical role in disease progression. The presence of both the 4-methoxyphenyl and 2-oxo-2-phenylethoxy groups may further enhance these antioxidant effects by providing multiple sites for interaction with reactive oxygen species.

Future research directions for 3-(4-methoxyphenyl)-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one include structural optimization to improve its pharmacological profile and clinical translation. By leveraging structure-based drug design principles, researchers aim to enhance its binding affinity to target proteins while minimizing off-target effects. Additionally, preclinical studies are planned to evaluate its safety profile and dosing regimen in animal models before human clinical trials can commence.

The development of novel therapeutic agents relies heavily on interdisciplinary collaboration between chemists, biologists, pharmacologists, and clinicians. The case of 3-(4-methoxyphenyl)-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one exemplifies how structural innovation can lead to the discovery of new drugs with significant therapeutic potential. As research progresses, this compound is expected to contribute valuable insights into the mechanisms underlying various diseases and pave the way for new treatment strategies.

In conclusion, 3-(4-methoxyphenyl)-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one (CAS No. 858760-05-1) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features, combined with preliminary evidence of biological activity, make it an attractive molecule for drug discovery efforts aimed at addressing unmet medical needs. Continued investigation into this compound will likely yield valuable insights into its therapeutic potential and contribute to the development of novel treatments for human diseases.

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